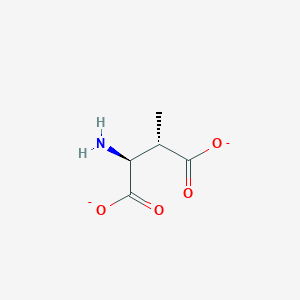

threo-3-methyl-L-aspartate(2-)

描述

Contextualization as a Non-Proteinogenic Amino Acid in Biochemical Systems

Unlike the 20 standard proteinogenic amino acids that are genetically coded for and incorporated into proteins, threo-3-methyl-L-aspartate(2-) is classified as a non-proteinogenic amino acid. nih.gov This means it is not directly encoded by the genetic code of organisms for protein synthesis. However, its presence in various biological systems underscores its importance in specialized metabolic roles. wikipedia.org

This amino acid is an intermediate in the metabolism of certain bacteria and archaea. wikipedia.orgnih.gov For instance, it is a key component of the methylaspartate cycle, a metabolic pathway used by some microorganisms for the assimilation of C2 compounds. wikipedia.org Its formation and conversion are catalyzed by specific enzymes, highlighting its integration into the metabolic network of these organisms.

Significance of (2S,3S)-Stereochemistry in Biological Recognition and Reactivity

The stereochemistry of threo-3-methyl-L-aspartate(2-) is crucial for its biological function. The designation (2S,3S) specifies the spatial arrangement of the amino and methyl groups around the chiral centers of the molecule. This precise three-dimensional structure is essential for its recognition by enzymes. nih.gov

Enzyme active sites are highly specific, and the interaction between an enzyme and its substrate is often likened to a lock and key. The (2S,3S) configuration of threo-3-methyl-L-aspartate allows it to fit perfectly into the active sites of enzymes such as methylaspartate ammonia-lyase and glutamate (B1630785) mutase. nih.govnih.gov For example, studies on the adenylation enzyme VinN, which activates (2S,3S)-3-methylaspartate, have revealed a unique binding pocket architecture that specifically accommodates this β-amino acid, underscoring the importance of its stereochemistry for recognition. nih.gov In contrast, other stereoisomers of 3-methylaspartate are often not recognized or are poor substrates for these enzymes. nih.gov

Overview of its Academic Research Landscape and Significance in Metabolic Studies

The study of threo-3-methyl-L-aspartate(2-) is prominent in research focused on microbial metabolism and enzymology. wikipedia.org It serves as a critical substrate for understanding the mechanisms of several important enzymes.

A key enzyme in its metabolism is glutamate mutase , a vitamin B12-dependent enzyme that catalyzes the reversible conversion of L-glutamate to L-threo-3-methylaspartate. nih.govwikipedia.orgebi.ac.uk This reaction is a rare example of a carbon-skeleton rearrangement in biology and has been the subject of extensive mechanistic studies. acs.org The process involves the generation of radical intermediates, and research has focused on understanding the role of the cobalamin cofactor in this complex transformation. nih.govrsc.org

Another significant enzyme is 3-methylaspartate ammonia-lyase (MAL) , which catalyzes the reversible elimination of ammonia (B1221849) from L-threo-3-methylaspartate to form mesaconate. nih.govuniprot.org This reaction is a key step in the methylaspartate cycle. nih.gov Research on MAL has provided insights into the mechanisms of ammonia lyases and has explored its potential for biocatalytic applications. researchgate.netsoton.ac.uk The enzyme's substrate specificity and catalytic efficiency are topics of ongoing investigation. nih.gov

The study of threo-3-methyl-L-aspartate(2-) and its associated enzymes has contributed significantly to our understanding of microbial metabolic diversity, enzyme catalysis, and the biosynthesis of natural products. wikipedia.orgnih.gov

| Property | Value | Source |

| IUPAC Name | (2S,3S)-2-amino-3-methylbutanedioic acid | nih.gov |

| Molecular Formula | C5H9NO4 | nih.gov |

| Molar Mass | 147.13 g/mol | nih.gov |

| CAS Number | 6061-13-8 | wikipedia.org |

| Enzyme | Reaction | Cofactor | Organism Example | Significance |

| Glutamate Mutase | L-glutamate ⇌ L-threo-3-methylaspartate | Cobamide (Vitamin B12) | Clostridium cochlearium | Carbon-skeleton rearrangement, radical mechanism |

| 3-Methylaspartate Ammonia-Lyase | L-threo-3-methylaspartate ⇌ Mesaconate + NH3 | Divalent metal ion (e.g., Mg2+) | Clostridium tetanomorphum | Methylaspartate cycle, ammonia elimination |

Structure

2D Structure

3D Structure

属性

分子式 |

C5H7NO4-2 |

|---|---|

分子量 |

145.11 g/mol |

IUPAC 名称 |

(2S,3S)-2-amino-3-methylbutanedioate |

InChI |

InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/p-2/t2-,3-/m0/s1 |

InChI 键 |

LXRUAYBIUSUULX-HRFVKAFMSA-L |

手性 SMILES |

C[C@@H]([C@@H](C(=O)[O-])N)C(=O)[O-] |

规范 SMILES |

CC(C(C(=O)[O-])N)C(=O)[O-] |

产品来源 |

United States |

Biosynthesis and Enzymatic Interconversion Pathways of Threo 3 Methyl L Aspartate 2

Methylaspartate Ammonia-Lyase (MAL) Catalysis of threo-3-methyl-L-aspartate

Methylaspartate ammonia-lyase (MAL) is an enzyme that plays a crucial role in the catabolism of L-glutamate in various anaerobic and facultative anaerobic bacteria. core.ac.ukplos.org It is part of the methylaspartate cycle and is also found in some haloarchaea for anabolic purposes. core.ac.ukuniprot.org

MAL catalyzes the reversible anti-elimination of ammonia (B1221849) from L-threo-3-methyl-L-aspartate to produce mesaconate. core.ac.ukuniprot.org This reaction is a key step in the metabolic pathway that converts L-glutamate into acetyl-coenzyme A in organisms like Clostridium tetanomorphum. core.ac.ukplos.org The reaction is fully reversible, allowing the enzyme to also catalyze the amination of mesaconate to form both (2S,3S)-3-methylaspartic acid and (2S,3R)-3-methylaspartic acid. rhea-db.org The enzyme requires a divalent cation, typically Mg²⁺, for its activity. uniprot.orgrcsb.org

Table 1: Kinetic Parameters for Methylaspartate Ammonia-Lyase

| Enzyme Source | Substrate | Kcat | Kₘ (mM) | pH | Temperature (°C) |

|---|---|---|---|---|---|

| Clostridium tetanomorphum | L-threo-beta-methylaspartate | 89 sec⁻¹ (deamination) | 1 | 9 | 30 |

| Clostridium tetanomorphum | Mesaconate | 61 sec⁻¹ (amination) | 0.7 | 9 | 30 |

| Carboxydothermus hydrogenoformans | L-threo-beta-methylaspartate | 16 sec⁻¹ (deamination) | 4.6 | 9 | 30 |

| Carboxydothermus hydrogenoformans | L-threo-beta-methylaspartate | 78 sec⁻¹ (deamination) | 16 | 9 | 70 |

| Carboxydothermus hydrogenoformans | Mesaconate | 16 sec⁻¹ (aminase) | 0.6 | 9 | 30 |

This table presents kinetic data from different microbial sources, showcasing the enzyme's efficiency under various conditions. Data sourced from UniProt. uniprot.orguniprot.org

The three-dimensional structure of MAL reveals that it belongs to the enolase superfamily. rcsb.orgnih.gov The enzyme is a homodimer, with each monomer organized into two main domains: a larger (α/β)₈-barrel (or TIM barrel) and a smaller domain composed primarily of β-strands. nih.govrcsb.org The active site is situated in a cleft formed between these two domains, at the C-terminal end of the barrel. rcsb.orgrcsb.org

Crystal structures of MAL from different organisms have provided detailed insights into its function. The structure of MAL from Citrobacter amalonaticus (PDB: 1KKR) complexed with its substrate, (2S,3S)-3-methylaspartate, shows the substrate bound in the active site. rcsb.orgbiorxiv.org The structure of the enzyme from Clostridium tetanomorphum (PDB: 1kcz) has been solved with a magnesium ion, revealing the location of the metal ion binding site. rcsb.org

These structures show that the carboxylic acid group of the substrate is coordinated by the metal ion. rcsb.org A key lysine (B10760008) residue (Lys331 in the C. tetanomorphum structure) is positioned to act as a base, abstracting a proton from the substrate, which is a defining mechanistic feature of the enolase superfamily. rcsb.org The hydrophobic interactions involving the substrate's methyl group are also crucial for proper binding and catalysis. plos.org

Table 2: Details of Methylaspartate Ammonia-Lyase Crystal Structures

| PDB ID | Organism | Resolution (Å) | Ligand(s) | Key Structural Features |

|---|---|---|---|---|

| 1KKR | Citrobacter amalonaticus | 2.10 | (2S,3S)-3-methylaspartate | Dimeric structure, TIM barrel fold, active site at the C-terminal end of the barrel. rcsb.orgbiorxiv.org |

| 1kcz | Clostridium tetanomorphum | 1.90 | Mg²⁺ | Homodimer, identifies MAL as part of the enolase superfamily, shows metal ion coordination site. rcsb.org |

This table summarizes key information from the Protein Data Bank (PDB) for two representative MAL structures.

Structural Biology of Methylaspartate Ammonia-Lyase

Identification of Key Active Site Residues and their Roles

The catalytic activity of methylaspartate ammonia-lyase (MAL) is dependent on a precise arrangement of amino acid residues within its active site. polimi.it These residues are crucial for substrate binding, activation, and the facilitation of the chemical transformation. polimi.it Extensive research, including site-directed mutagenesis and structural studies, has identified several key players in the catalytic mechanism. polimi.itplos.org

The catalytic triad (B1167595) of MAL from Citrobacter amalonaticus (CaMAL) is composed of Lys-331, His-194, and Gln-329. biorxiv.org Lys-331 functions as the primary base catalyst, responsible for abstracting a proton from the substrate. plos.orgchalmers.se Specifically, it acts as the (S)-specific base catalyst that abstracts the 3S-proton from L-threo-3-methylaspartate. researchgate.net His-194 is thought to be the (R)-specific acid/base catalyst and may be important in deprotonating the L-erythro-3-methylaspartate diastereomer. researchgate.netdaneshyari.com

Substrate recognition and binding are facilitated by a network of interactions. The "main chain" carboxylic acid at the C1 position of the substrate is recognized by the conserved residue Arg-80. researchgate.net Other residues, including Gln-73 and Gln-172, are also critical for substrate binding and activation. polimi.it Specifically, Gln-172 and a water molecule mediated by Gln-73 are proposed to form hydrogen bonds with the amino group of the natural substrate. plos.org A range of other residues, such as Tyr-356, Thr-360, Cys-361, and Leu-384, also interact with different functional groups of the substrate to ensure its correct positioning and activation within the catalytic pocket. polimi.itplos.orgbiorxiv.org

| Active Site Residue | Primary Role | Source(s) |

|---|---|---|

| Lys-331 | (S)-specific base catalyst; abstracts the C3 proton. | plos.orgresearchgate.netresearchgate.netdaneshyari.com |

| His-194 | Part of the catalytic triad; potentially deprotonates the L-erythro diastereomer. | biorxiv.orgresearchgate.netdaneshyari.com |

| Gln-73 | Substrate binding and activation; interacts with the substrate's amino group via a water molecule. | polimi.itplos.org |

| Gln-172 | Substrate binding and activation; forms hydrogen bonds with the substrate's amino group. | polimi.itplos.org |

| Arg-80 | Substrate recognition; binds the C1 carboxylic acid group. | researchgate.net |

| Gln-329 | Part of the catalytic triad; stabilizes the enolate intermediate. | plos.orgbiorxiv.orgresearchgate.net |

Enzymatic Mechanism of Methylaspartate Ammonia-Lyase

Methylaspartate ammonia-lyase (MAL) catalyzes the reversible elimination of an ammonia molecule from L-threo-3-methylaspartic acid to produce mesaconic acid. researchgate.netresearchgate.net This transformation is a key step in the fermentation of L-glutamate in certain anaerobic bacteria like Clostridium tetanomorphum. researchgate.netacs.org The enzyme belongs to the enolase superfamily, and its mechanism involves the formation of a stabilized carbanionic intermediate. polimi.itchalmers.se

Detailed E1cB Elimination Mechanism

The reaction catalyzed by MAL proceeds through an E1cB (Elimination Unimolecular conjugate Base) type mechanism. nih.gov This multi-step process is initiated by the action of a catalytic base within the active site.

Proton Abstraction: The catalytic cycle begins with the abstraction of the proton at the C3 position of L-threo-3-methylaspartate. daneshyari.com This is carried out by the catalytic base, Lys-331, which removes the pro-S proton. researchgate.netdaneshyari.com

Formation of Enolate Intermediate: The removal of the proton leads to the formation of a high-energy enolate (or carbanion) intermediate. plos.orgchalmers.sedaneshyari.com

Stabilization: This transient enolate intermediate is stabilized through coordination with a divalent metal ion (Mg2+) and hydrogen bonding with active site residues, including Gln-329 and His-194. plos.orgresearchgate.netdaneshyari.com

Ammonia Elimination: The stabilized intermediate then collapses, resulting in the cleavage of the C-N bond and the release of ammonia. daneshyari.comnih.gov This step is considered to be rate-limiting in the deamination direction. nih.gov

Product Release: Following the elimination of ammonia, the second product, mesaconic acid, is released from the active site. daneshyari.com

Role of Cofactors and Metal Ions (e.g., Mg2+) in Catalysis

The catalytic activity of methylaspartate ammonia-lyase is critically dependent on the presence of both monovalent and divalent cation cofactors. researchgate.netnih.gov The most crucial metal ion for catalysis is a divalent cation, typically magnesium (Mg2+). plos.orgcapes.gov.br The Mg2+ ion plays a vital role in stabilizing the negatively charged enolate intermediate that forms after the initial proton abstraction step. chalmers.sedaneshyari.com It is coordinated to the 4-carbonyl group of the substrate and interacts with the enolate, effectively lowering the activation energy of the reaction. plos.orgresearchgate.netpu-toyama.ac.jp

In addition to the divalent cation, MAL requires a monovalent cation for full catalytic activity, with potassium (K+) being effective. nih.gov The ammonium (B1175870) ion (NH4+) can also bind at the K+ site and act as an activator. nih.gov The concentration of these metal ions can influence the kinetics of the reaction, with variations in K+ concentration shown to alter the magnitude of primary deuterium (B1214612) isotope effects. nih.gov While the enzyme belongs to the enolase superfamily, which often requires two divalent metal ions, MAL appears to utilize one divalent and one monovalent cation for its function. researchgate.net

Stereospecificity and Regioselectivity of MAL-mediated Reactions

Methylaspartate ammonia-lyase exhibits a high degree of control over the spatial orientation and position of the chemical bonds broken and formed during catalysis, a characteristic known as stereospecificity and regioselectivity.

The enzyme catalyzes the reversible anti-elimination of ammonia from L-threo-(2S,3S)-3-methylaspartic acid to form mesaconic acid. researchgate.net In the reverse reaction, the addition of ammonia to mesaconate, the enzyme is both stereo- and regiospecific. researchgate.net Wild-type MAL can catalyze the formation of both L-threo-(2S,3S)-3-methylaspartate and L-erythro-(2S,3R)-3-methylaspartate. researchgate.netd-nb.info Although the L-threo product is formed more rapidly, at equilibrium, the two diastereomers are present in an approximately 1:1 ratio. d-nb.info

The enzyme's regioselectivity is stringent; mutations at various active site positions have been shown not to influence the position of amination, exclusively yielding 3-methylaspartate products. researchgate.net However, the stereoselectivity can be altered through protein engineering. rhea-db.org For instance, mutating the catalytic residue His-194 to alanine (B10760859) (H194A) results in a MAL variant with significantly enhanced diastereoselectivity, producing exclusively the L-threo-2b diastereomer. d-nb.info Similarly, mutations at other positions, such as Q73N and Q172N, can also lead to the formation of a single diastereoisomer with the threo configuration. researchgate.net This high level of control makes MAL and its engineered variants attractive biocatalysts for the asymmetric synthesis of valuable substituted aspartic acid derivatives. researchgate.netnih.gov

| Enzyme Variant | Diastereomeric Products | Selectivity | Source(s) |

|---|---|---|---|

| Wild-Type MAL | (2S,3S)-3-methylaspartate (L-threo) and (2S,3R)-3-methylaspartate (L-erythro) | Low diastereoselectivity at equilibrium (~1:1 ratio) | researchgate.netd-nb.info |

| H194A Mutant | Exclusively (2S,3S)-3-methylaspartate (L-threo) | High diastereoselectivity | d-nb.info |

| Q73N Mutant | Single diastereoisomer (threo configuration) | High diastereoselectivity | researchgate.net |

| Q172N Mutant | Single diastereoisomer (threo configuration) | High diastereoselectivity | researchgate.net |

Biological Occurrence and Metabolic Roles of Threo 3 Methyl L Aspartate 2 in Non Human Organisms and Systems

Occurrence in Microbial Metabolism

This amino acid is a key intermediate in specialized metabolic pathways found in diverse microorganisms, highlighting its importance in cellular carbon and nitrogen management under specific environmental conditions.

threo-3-methyl-L-aspartate is a crucial intermediate in the metabolic pathways of certain bacteria. In the obligate anaerobe Clostridium tetanomorphum, it is a central component of glutamate (B1630785) fermentation. weebly.comnih.gov The pathway begins with the conversion of L-glutamate to L-threo-3-methylaspartate, a rearrangement catalyzed by the coenzyme B12-dependent enzyme glutamate mutase. weebly.comu-tokyo.ac.jp The resulting L-threo-3-methylaspartate is then deaminated by the enzyme methylaspartate ammonia-lyase (MAL) to form mesaconate, which is further metabolized to produce energy and cellular constituents like acetate (B1210297) and butyrate. weebly.comnih.gov This entire process is known as the methylaspartate pathway of glutamate fermentation. nih.gov

In contrast, the aerobic bacterium Pseudomonas putida utilizes threo-β-methyl-L-aspartate as a source of energy through an inducible enzyme system. asm.orgasm.org Cell-free extracts from this organism metabolize the compound into products such as α-aminobutyrate and carbon dioxide. asm.org The metabolic route in P. putida is believed to follow a sequence of transamination, β-decarboxylation, and another transamination reaction, differing from the direct deamination seen in Clostridium. asm.org

| Bacterial Species | Metabolic Pathway | Role of threo-3-methyl-L-aspartate(2-) | Key Enzymes | Reference(s) |

|---|---|---|---|---|

| Clostridium tetanomorphum | Glutamate Fermentation (Methylaspartate Pathway) | Key intermediate | Glutamate mutase, Methylaspartate ammonia-lyase (MAL) | weebly.comnih.govnih.gov |

| Pseudomonas putida | Amino Acid Catabolism | Energy source | Inducible transaminases and decarboxylases | asm.orgasm.org |

In the domain of Archaea, specifically within the extremely halophilic haloarchaea, threo-3-methyl-L-aspartate is the defining intermediate of the methylaspartate cycle. nih.govnih.gov This cycle represents a distinct anaplerotic pathway for the assimilation of acetate, serving as an alternative to the more widely known glyoxylate (B1226380) cycle. asm.orgfrontiersin.org The methylaspartate cycle converts two molecules of acetyl-CoA into malate. asm.org The process involves the rearrangement of glutamate to form methylaspartate, which is subsequently deaminated to mesaconate. frontiersin.org The mesaconate is then processed through several steps to yield glyoxylate, which condenses with a second acetyl-CoA molecule to produce malate, a key precursor for biosynthesis. nih.govfrontiersin.org This metabolic strategy has been identified in approximately half of all sequenced haloarchaeal species, including Haloarcula marismortui and Haloarcula hispanica, and appears to be particularly advantageous for organisms that store carbon as polyhydroxyalkanoates. nih.govnih.govfrontiersin.org

Research has shown that the enzyme responsible for metabolizing threo-3-methyl-L-aspartate, methylaspartate ammonia-lyase (MAL), is not restricted to obligate anaerobes. tandfonline.comnih.gov Several species of facultative anaerobes, including strains of Citrobacter, Proteus, Escherichia coli, and Enterobacter, have been isolated from soil and identified as MAL producers. tandfonline.comnih.govjst.go.jp In these bacteria, the activity of the MAL enzyme is significantly induced under anaerobic or static culture conditions when the growth medium is supplemented with either (S)-glutamic acid or (2S,3S)-3-methylaspartic acid. tandfonline.compu-toyama.ac.jp Conversely, under aerobic conditions, little to no enzyme activity is detected. pu-toyama.ac.jp The discovery of MAL in these easily culturable facultative anaerobes has facilitated the enzymatic synthesis of various 3-substituted (S)-aspartic acid derivatives, including optically pure threo-(2S,3S)-3-methylaspartic acid from mesaconic acid. tandfonline.compu-toyama.ac.jp

Role in the Methylaspartate Cycle in Haloarchaea

Identification in Lower Eukaryotes (e.g., Daphnia pulex)

The presence of threo-3-methyl-L-aspartate extends beyond prokaryotes into the eukaryotic domain. The compound has been reported to be present in the freshwater crustacean Daphnia pulex, a widely studied model organism in ecology and toxicology. nih.gov While the precise metabolic role and pathways involving this amino acid in Daphnia are not fully elucidated, its identification points to a broader distribution in nature than previously thought.

Integration into Natural Product Biosynthesis

threo-3-methyl-L-aspartate serves as a specialized building block in the non-ribosomal synthesis of complex, biologically active natural products.

This unusual amino acid is a structural component of several potent antibiotics. wikipedia.org It is found in the peptide core of friulimicin, a lipopeptide antibiotic produced by the bacterium Actinoplanes friuliensis. nih.gov The biosynthesis of the methylaspartate moiety in friulimicin involves a glutamate mutase, which rearranges the carbon skeleton of L-glutamate to form L-threo-3-methylaspartate. u-tokyo.ac.jpnih.gov

Similarly, the macrolactam antibiotic vicenistatin (B134152) incorporates (2S,3S)-3-methylaspartate into its structure. wikipedia.org In the vicenistatin biosynthetic pathway, an adenylation enzyme known as VinN specifically recognizes and activates (2S,3S)-3-methylaspartate. nih.gov This activated amino acid is then used as a starter unit for the assembly of the polyketide chain after undergoing decarboxylation. tandfonline.com The methyl group on the amino acid is critical for its recognition by the VinN enzyme, ensuring the correct building block is selected. nih.gov

| Antibiotic | Producing Organism | Role of threo-3-methyl-L-aspartate(2-) | Biosynthetic Detail | Reference(s) |

|---|---|---|---|---|

| Friulimicin | Actinoplanes friuliensis | Unusual amino acid in peptide core | Synthesized from L-glutamate by a glutamate mutase. | u-tokyo.ac.jpnih.gov |

| Vicenistatin | Streptomyces sp. | Starter unit for polyketide synthesis | Activated by the adenylation enzyme VinN. | wikipedia.orgnih.govtandfonline.com |

Synthetic Methodologies for Threo 3 Methyl L Aspartate 2 and Its Analogues in Laboratory Research

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods, which combine chemical synthesis with biological catalysis, offer an attractive and environmentally friendly alternative to purely chemical routes for producing enantiomerically pure amino acids. researchgate.net These approaches often utilize enzymes to achieve high stereoselectivity under mild reaction conditions.

Enantioselective Synthesis Utilizing Threonine Aldolases

Threonine aldolases are powerful biocatalysts for the asymmetric synthesis of β-hydroxy-α-amino acids. frontiersin.org These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the reversible aldol (B89426) addition of glycine (B1666218) to an aldehyde, creating two stereocenters with high stereocontrol. frontiersin.org

Recombinant threonine aldolases, for instance, those from Escherichia coli, have been successfully used to synthesize threo-3-methyl-L-aspartic acid. The reaction mechanism involves the formation of a Schiff base between the PLP cofactor and the amino acid donor, followed by a nucleophilic attack on the aldehyde substrate. frontiersin.org Recent research has expanded the toolbox of threonine aldolases, identifying new enzymes that can accept donors other than glycine, such as alanine (B10760859) and serine, further broadening their synthetic utility for creating α-quaternary α-amino acids. nih.govresearchgate.net L-threonine aldolases have been shown to produce β-hydroxy-α,α-dialkyl-α-amino acids with perfect stereoselectivity at the α-quaternary center. d-nb.info

Table 1: Examples of Threonine Aldolase Applications

| Enzyme Source | Donor Substrate(s) | Aldehyde Substrate | Product Type | Reference |

|---|---|---|---|---|

| Aeromonas jandaei | Glycine, D-alanine, D-serine | Benzaldehyde | L-β-phenylserine, L-α-alkyl-β-phenylserines | frontiersin.org |

| Pseudomonas sp. | Alanine, Serine | Various aliphatic and aromatic aldehydes | β-hydroxy α-methyl- and α-hydroxymethyl-α-amino acids | nih.govd-nb.info |

Asymmetric Synthesis of Aspartic Acid Derivatives via Engineered Methylaspartate Ammonia-Lyase

Methylaspartate ammonia-lyase (MAL) is another key enzyme in the synthesis of aspartic acid derivatives. epa.gov It naturally catalyzes the reversible amination of mesaconate to yield L-threo-3-methylaspartate. wikipedia.org The potential of MAL has been significantly enhanced through protein engineering, allowing for the synthesis of a wide array of unnatural amino acids. rcsb.org

Engineered MAL variants have been developed to accept a broader range of substrates, including various substituted fumarates and amines. rcsb.orgisc.ac This has enabled the asymmetric synthesis of numerous 3-substituted aspartic acid derivatives with high yields, excellent diastereomeric ratios (up to >98:2), and enantiomeric excesses (up to >99%). nih.gov For example, a three-step chemoenzymatic process using an engineered MAL variant has been developed for the synthesis of L-threo-3-benzyloxyaspartate (L-TBOA) and its derivatives, which are important inhibitors of excitatory amino acid transporters (EAATs). researchgate.netd-nb.info This biocatalytic approach is a significant improvement over challenging multi-step chemical syntheses. d-nb.info

Table 2: Performance of Engineered MAL in the Synthesis of Aspartic Acid Derivatives

| MAL Variant | Substrate | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Engineered MAL | Various 3-substituted fumarates | Various 3-substituted aspartic acids | >98:2 | >99% | nih.gov |

Stereoselective Chemical Synthesis Strategies for threo-configured Aspartate Derivatives

While chemoenzymatic methods are powerful, stereoselective chemical synthesis remains a vital approach for creating threo-configured aspartate derivatives. These methods often rely on chiral auxiliaries, substrate control, or reagent control to achieve the desired stereochemistry. ethz.ch

One strategy involves the use of chiral templates, such as protected (4S)-4-carboxytetrahydro-1,3-oxazin-6-ones, derived from aspartic acid. rsc.org Alkylation or conjugate addition reactions on these templates followed by reduction can lead to the desired threo-configured products in a highly stereoselective manner. rsc.org Another approach is the Sharpless asymmetric aminohydroxylation of a fumarate (B1241708) derivative, which has been used to synthesize enantiomerically pure threo-β-benzyl-β-hydroxyaspartates. researchgate.net

Furthermore, stereoselective reduction of α-keto esters or enone-derived α-amino acids is a key step in several synthetic routes. acs.org For instance, substrate-controlled reduction using bulky reagents like L-selectride can produce the erythro diastereomer, while reagent-controlled reduction can yield the threo diastereomer. acs.org The development of efficient synthetic routes to key intermediates, such as D-threo-3-hydroxyaspartic acid, is also crucial for the synthesis of novel aspartate analogues. researchgate.net These chemical strategies provide access to a diverse range of derivatives that may not be accessible through enzymatic routes. nih.govacs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| threo-3-methyl-L-aspartate(2-) |

| threo-3-methyl-L-aspartic acid |

| L-threo-3-benzyloxyaspartate (L-TBOA) |

| D-threo-3-hydroxyaspartic acid |

| threo-β-benzyl-β-hydroxyaspartates |

| mesaconate |

| fumarate |

| glycine |

| alanine |

| serine |

| benzaldehyde |

| L-β-phenylserine |

| L-α-alkyl-β-phenylserines |

| β-hydroxy α-methyl-α-amino acids |

| β-hydroxy α-hydroxymethyl-α-amino acids |

Advanced Analytical Techniques for Characterizing Threo 3 Methyl L Aspartate 2 in Research Matrices

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are fundamental in separating threo-3-methyl-L-aspartate(2-) from complex mixtures and verifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of amino acid derivatives like threo-3-methyl-L-aspartate. Chiral HPLC, in particular, is instrumental in determining stereochemical purity. ebi.ac.uk For instance, N-BOC-protected (R,S)-AMAA has been successfully resolved into its respective enantiomers through diastereomeric salt formation, with chiral HPLC used to confirm the purity and stability of the separated compounds. ebi.ac.uk This highlights the capability of HPLC to separate closely related stereoisomers, which is critical for understanding their distinct biological activities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful method for the analysis of volatile derivatives of threo-3-methyl-L-aspartate. Due to the non-volatile nature of amino acids, derivatization is a necessary prerequisite for GC-MS analysis. hmdb.ca Publicly available GC-MS data for threo-3-methyl-L-aspartate reveals its behavior under specific chromatographic conditions.

Table 1: GC-MS Data for threo-3-methyl-L-aspartate

| Parameter | Value |

|---|---|

| Instrument | Pegasus III TOF-MS system, Leco; GC 6890, Agilent Technologies |

| Column | DB-17MS |

| Retention Time | 737.512 sec |

| Ionization Mode | Positive |

| Top 5 Peaks (m/z) | 246, 100, 147, 114, 218 |

Data sourced from PubChem. nih.gov

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are essential for the definitive structural confirmation of threo-3-methyl-L-aspartate(2-).

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of threo-3-methyl-L-aspartate. Both ¹H-NMR and ¹³C-NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. oxinst.com

¹H-NMR spectroscopy has been utilized to monitor the enzymatic synthesis of threo-3-methyl-L-aspartate, allowing for the observation of the progress of the reaction and the identification of the specific isomers formed. researchgate.netresearchgate.net For example, in studies of methylaspartate ammonia (B1221849) lyase, ¹H-NMR was used to track the addition of amines to mesaconate, confirming the formation of the threo isomer of N,3-dimethylaspartate. researchgate.net

Mass Spectrometry (e.g., FAB-Mass, ESI-MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of threo-3-methyl-L-aspartate, aiding in its identification and structural verification. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar molecules like amino acids. LC-ESI-MS/MS data is available for threo-3-methyl-L-aspartate, providing information on its precursor ion and fragmentation pattern. nih.gov

Table 2: LC-ESI-MS/MS Data for threo-3-methyl-L-aspartate

| Parameter | Value |

|---|---|

| Instrument | API3000, Applied Biosystems |

| Ionization Mode | Negative |

| Precursor m/z | 146 |

| Collision Energy | 10 V |

Data sourced from PubChem. nih.gov

Optical Rotation Measurements ([α]D) for Stereochemical Purity

Optical rotation is a critical measure for confirming the stereochemical identity and purity of chiral molecules like threo-3-methyl-L-aspartate. The direction and magnitude of the rotation of plane-polarized light are characteristic of a specific enantiomer.

In a study involving the enzymatic formation of threo-3-methyl-l-aspartate-3-D, the resulting monodeuteriosuccinate obtained after chemical degradation exhibited a plain negative optical rotatory dispersion (ORD) curve. researchgate.netresearchgate.net This indicated the formation of (R)-succinate-2-D, which allowed researchers to deduce that the intramolecular rearrangement of threo-3-methyl-l-aspartate to l-glutamate proceeds with a net inversion of configuration at the C-3 position. researchgate.netresearchgate.netresearchgate.net This demonstrates the power of optical rotation measurements in elucidating stereochemical pathways.

Enzymatic Assays for Quantification and Activity Studies

Enzymatic assays provide highly specific and sensitive means to quantify threo-3-methyl-L-aspartate(2-) and study the activity of enzymes that metabolize it. These methods often rely on coupled reactions where the product of one enzymatic reaction becomes the substrate for another, leading to a measurable change, such as light absorbance.

A primary method for determining the concentration of threo-3-methyl-L-aspartate(2-) involves its enzymatic deamination. The enzyme methylaspartate ammonia-lyase (MAL) , also known as β-methylaspartase, catalyzes the reversible elimination of ammonia from L-threo-3-methylaspartate to form mesaconate. wikipedia.orguniprot.orgnih.gov The formation of mesaconate, an α,β-unsaturated compound, can be continuously monitored by spectrophotometry at a wavelength of 240 nm. nih.govscirp.orgias.ac.in

This principle is also applied in a coupled assay to measure the activity of glutamate (B1630785) mutase , the enzyme responsible for synthesizing L-threo-3-methylaspartate from L-glutamate. wikipedia.orgnih.govudsm.ac.tz In this setup, the threo-3-methyl-L-aspartate(2-) produced by glutamate mutase is immediately converted by an excess of methylaspartate ammonia-lyase into mesaconate. ias.ac.innih.gov The rate of mesaconate formation, measured at 240 nm, is directly proportional to the activity of glutamate mutase. scirp.orgias.ac.innih.gov This coupled assay is a standard method for studying glutamate mutase kinetics. ias.ac.inudsm.ac.tz

Research has established the steady-state kinetic constants for methylaspartate ammonia-lyase from various bacterial sources acting on (2S,3S)-3-methylaspartic acid. These parameters are essential for designing quantitative assays and for understanding the enzyme's efficiency.

| Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Citrobacter amalonaticus (CaMAL) | 0.4 ± 0.1 | 100 ± 10 | 2.5 x 105 |

| Clostridium tetanomorphum (CtMAL) | 0.7 ± 0.1 | 89 ± 7 | 1.3 x 105 |

| Carboxydothermus hydrogenoformans (ChMAL) | 4.6 | 16 | 3.5 x 103 |

| Morganella morganii (MmMAL) | 0.5 ± 0.1 | 120 ± 20 | 2.4 x 105 |

| Table 1: Steady-state kinetic constants for the deamination of (2S,3S)-3-methylaspartic acid by various methylaspartate ammonia-lyases (MALs) at 30°C and pH 9.0. Data compiled from multiple research sources. uniprot.orgnih.govuniprot.org |

Stereochemical Analysis Methods for Chiral Purity Determination

Determining the chiral purity of threo-3-methyl-L-aspartate(2-) is critical, as different stereoisomers can have distinct biological activities. The two main approaches for this are direct separation using chiral chromatography and indirect separation after derivatization with a chiral reagent, such as in Marfey's method.

Direct analysis can be achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) . csfarmacie.czscas.co.jpresearchgate.net CSPs create a chiral environment within the column, causing enantiomers to interact differently with the stationary phase and thus elute at different times. csfarmacie.czscas.co.jp This method allows for the separation and quantification of the enantiomers of 3-methylaspartic acid without prior chemical modification. sigmaaldrich.com

The most widely used indirect method is Marfey's method , which involves derivatizing the amino acid enantiomers with a chiral reagent to form diastereomers. mdpi.comacs.orgnih.gov The most common reagent is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent. mdpi.comnih.gov The process involves:

Acid hydrolysis of the sample (if the amino acid is part of a larger molecule like a peptide). mdpi.com

Derivatization of the resulting amino acid mixture with a pure enantiomer of the chiral derivatizing agent (e.g., L-FDAA). This reaction forms a pair of diastereomers (e.g., L-FDAA-L-amino acid and L-FDAA-D-amino acid). mdpi.commdpi.com

Separation of the diastereomers using standard reverse-phase HPLC. Since diastereomers have different physical properties, they can be separated on achiral columns. csfarmacie.czmdpi.com

Detection and quantification, typically by UV absorbance at 340 nm. acs.org

The retention times are compared to those of derivatized standards to assign the absolute configuration. mdpi.com An advantage of this method is its robustness and the commercial availability of the reagents. acs.org

Marfey's Method Variants:

Several advancements to the original method have been developed to improve resolution and sensitivity.

Computational and Theoretical Studies on Threo 3 Methyl L Aspartate 2

Molecular Docking and Binding Energy Calculations with Enzymes (e.g., MAL)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for understanding how a substrate like threo-3-methyl-L-aspartate(2-) fits into the active site of an enzyme.

Research has employed molecular docking to study the interaction between L-threo-3-methylaspartate and enzymes such as β-methylaspartate mutase and methylaspartate ammonia-lyase (MAL). researchgate.netunimib.it In one study, molecular docking of L-threo-3-methylaspartate into two different variants of β-methylaspartate mutase predicted binding energies ranging from -5.74 to -3.27 kcal/mol for one variant and from -5.23 to -2.78 kcal/mol for the other. researchgate.net

Docking studies with methylaspartate ammonia (B1221849) lyase (MAL) have highlighted the critical role of the methyl group of threo-3-methyl-L-aspartate in substrate binding. unimib.itnih.gov The active site of MAL contains a hydrophobic pocket that accommodates this methyl group, forming stabilizing interactions. uniprot.org The absence of this methyl group, as in the case of aspartic acid, leads to a significantly lower binding affinity. uniprot.org This is reflected in the kinetic parameters, where the Michaelis constant (Km) for aspartic acid is much higher than for 3-methylaspartic acid, indicating weaker binding. uniprot.org

| Enzyme Variant | Substrate | Binding Energy Range (kcal/mol) | Reference |

|---|---|---|---|

| β-methylaspartate mutase Variant 1 | L-threo-3-methylaspartate | -5.74 to -3.27 | researchgate.net |

| β-methylaspartate mutase Variant 2 | L-threo-3-methylaspartate | -5.23 to -2.78 | researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of a molecule involves the study of the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecular system, offering insights into its flexibility and the stability of different conformations. rsc.orgwikipedia.org

While specific, detailed conformational analysis and molecular dynamics simulation studies exclusively focused on isolated threo-3-methyl-L-aspartate(2-) are not extensively documented in publicly available literature, MD simulations have been used in the broader context of its enzymatic interactions. For instance, molecular dynamics methods have been employed to generate the lowest energetic conformers of β-methylaspartate mutase constructs before docking with substrates like L-threo-3-methylaspartate. researchgate.net Such simulations are crucial for refining the 3D structures of enzymes and identifying the most stable conformations for subsequent docking studies. researchgate.netresearchgate.net

The general approach for such studies involves placing the molecule in a simulated environment, often water, and calculating the forces between atoms over time to model the molecule's movements. rsc.org This can reveal the most stable conformations and the energy barriers between them. For a molecule like threo-3-methyl-L-aspartate(2-), this would involve exploring the rotational freedom around its C-C single bonds to identify low-energy conformers.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. rsc.org These methods can provide information about orbital energies, charge distribution, and the mechanisms of chemical reactions.

Studies have utilized quantum chemical calculations to explore reactions related to L-threo-3-methylaspartate. For example, DFT calculations were used to investigate the Cα-Cβ bond cleavage in a reaction catalyzed by an enzyme that produces L-threo-3-methylaspartate, providing insights into the reaction mechanism at a quantum level. nih.gov Furthermore, computational studies on the related enzyme glutamate (B1630785) mutase, which interconverts L-glutamate and L-threo-3-methylaspartate, have used a combination of spectroscopy and computational tools to probe the electronic structure of the cobalamin cofactor involved in the radical-based reaction mechanism. nih.govplos.org

While comprehensive quantum chemical studies on the electronic properties of isolated threo-3-methyl-L-aspartate(2-) are not widely published, such calculations would be valuable for understanding its reactivity. For instance, calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies could provide insights into its electron-donating and accepting capabilities.

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 147.13 g/mol | PubChem 2.1 | nih.gov |

| XLogP3-AA | -3.3 | XLogP3 3.0 | nih.gov |

| Topological Polar Surface Area | 101 Ų | Cactvs 3.4.6.11 | nih.gov |

| Formal Charge | 0 | PubChem | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies related to Enzyme Interactions

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. nih.gov This can be a valuable tool in drug design and in understanding enzyme-substrate interactions.

While specific QSAR studies focusing on the interaction of threo-3-methyl-L-aspartate(2-) with enzymes like MAL are not extensively reported, related research provides a foundation for such analyses. For example, a QSAR analysis was performed on a set of chalcone (B49325) derivatives to understand their growth inhibitory activity, demonstrating the application of this method in a biological context. researchgate.net Another study focused on engineering methylaspartate ammonia lyase (MAL) to accommodate bulky substrates, which implicitly involves understanding the relationship between the structure of the substrate and its ability to be processed by the enzyme. researchgate.net

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), would involve aligning a series of molecules and calculating their steric and electrostatic fields. These fields are then correlated with their biological activity to build a predictive model. Such a model for MAL substrates could help in designing novel substrates or inhibitors.

Future Directions and Emerging Research Avenues for Threo 3 Methyl L Aspartate 2

Discovery and Characterization of Novel Biosynthetic and Catabolic Pathways

While the primary metabolic context for threo-3-methyl-L-aspartate is the methylaspartate cycle, significant opportunities exist for the discovery of new metabolic routes. researchgate.net The known pathway involves the conversion of glutamate (B1630785) to threo-3-methyl-L-aspartate by glutamate mutase, which is then metabolized by methylaspartate ammonia-lyase (MAL). wikipedia.orgnih.gov This cycle is crucial for the carbon metabolism of certain microorganisms, particularly in anaerobic bacteria and haloarchaea, where it facilitates the conversion of L-glutamic acid to acetyl-CoA. nih.govfrontiersin.org

Future research will likely focus on genome mining and metabolomic studies in a wider range of organisms to uncover novel biosynthetic and catabolic pathways. nih.gov The discovery of new enzymes, such as the lyase in Pseudomonas putida that acts on the related compound threo-3-chloro-L-aspartate, hints at the existence of uncharacterized enzymatic reactions for aspartate derivatives. Furthermore, recent discoveries of multi-enzyme cascades for other amino acids suggest that similar complex pathways may exist for the synthesis and degradation of threo-3-methyl-L-aspartate. polimi.it Investigating organisms from diverse and extreme environments could reveal unique metabolic adaptations and enzymes with novel specificities. oup.comoup.com

| Enzyme | Function in Methylaspartate Cycle | Organism Type |

| Glutamate Mutase | Rearranges L-glutamate to form L-threo-3-methylaspartate. wikipedia.orgnih.govnih.gov | Bacteria, Archaea |

| Methylaspartate Ammonia-Lyase (MAL) | Catalyzes the deamination of L-threo-3-methylaspartate to mesaconate. wikipedia.org | Bacteria, Archaea |

| Succinyl-CoA:Mesaconate CoA-Transferase | Activates mesaconate to mesaconyl-C1-CoA. frontiersin.org | Haloarchaea |

| Mesaconyl-CoA Hydratase | Hydrates mesaconyl-C1-CoA to β-methylmalyl-CoA. frontiersin.org | Haloarchaea |

| β-methylmalyl-CoA lyase | Cleaves β-methylmalyl-CoA to glyoxylate (B1226380) and propionyl-CoA. | Haloarchaea |

Exploration of Undiscovered Biological Functions in Diverse Model Organisms

The known biological roles of threo-3-methyl-L-aspartate are significant but likely represent only a fraction of its functions in nature. It serves as a unique starter unit in the biosynthesis of macrolactam polyketide antibiotics such as vicenistatin (B134152) and is a component of the antibiotic friulimicin. wikipedia.orgnih.gov Its central role in the carbon metabolism of haloarchaea, allowing them to assimilate acetyl-CoA, is also well-documented. researchgate.netnih.govoup.com

Future research should aim to elucidate the function of this amino acid in a broader range of organisms where its presence has been detected but its role remains unclear, such as in the crustacean Daphnia pulex and the bacterium Paraburkholderia. nih.gov Studies in various model organisms, from bacteria to eukaryotes like wheat, where it has been observed to accumulate under drought stress, could reveal novel functions in stress response, signaling, or as a metabolic regulator. frontiersin.org Understanding these roles could have implications for agriculture and environmental science. frontiersin.org

| Organism/Group | Known or Potential Role of threo-3-methyl-L-aspartate |

| Streptomyces halstedii | Starter unit for the biosynthesis of the antibiotic vicenistatin. nih.gov |

| Haloarchaea | Key intermediate in the methylaspartate cycle for carbon assimilation. researchgate.netoup.comoup.com |

| Citrobacter amalonaticus | Involved in the catabolism of L-glutamic acid. |

| Daphnia pulex | Presence detected, biological function uncharacterized. nih.gov |

| Paraburkholderia | Presence detected, biological function uncharacterized. nih.gov |

| Wheat (Triticum aestivum) | Up-regulated during drought stress, suggesting a role in stress metabolism. frontiersin.org |

Further Engineering of Enzymes for Enhanced Biocatalytic Applications

The enzymes involved in the metabolism of threo-3-methyl-L-aspartate, particularly methylaspartate ammonia-lyase (MAL), are prime targets for protein engineering. polimi.it The goal of this research is to create novel biocatalysts for the synthesis of valuable chemicals, including unnatural amino acids which are important building blocks for pharmaceuticals. researchgate.netacs.org

Structure-based engineering has successfully been used to modify the active site of MAL, expanding its substrate scope. researchgate.netresearchgate.net For instance, mutations have been introduced to enlarge the enzyme's binding pocket, enabling it to accept a variety of substituted amines and fumarates. researchgate.net This has led to the highly selective synthesis of various aspartic acid derivatives. researchgate.netresearchgate.net Future work will likely involve combined mutagenesis strategies, targeting both the entrance tunnel and the binding pocket to accommodate even bulkier substrates. researchgate.netnih.gov The development of high-throughput screening methods will be crucial for rapidly identifying improved enzyme variants from large mutant libraries. nih.gov These engineered enzymes could pave the way for greener, more efficient industrial processes. polimi.it

| Enzyme | Engineering Goal | Approach | Outcome |

| Methylaspartate Ammonia (B1221849) Lyase (MAL) | Asymmetric synthesis of unnatural amino acids. researchgate.netresearchgate.net | Structure-based engineering of the active site. researchgate.net | Mutants with broadened substrate scope for various amines and fumarates. researchgate.net |

| E. coli MAL (EcMAL) | Acceptance of bulky substrates. researchgate.netnih.gov | Combined mutagenesis of entrance tunnel and binding pocket. nih.gov | Variants with significantly increased catalytic activity towards new substrates. researchgate.net |

| MAL from Clostridium tetanomorphum | Alteration of diastereoselectivity. | Structure-based mutagenesis. | Mutants producing a different stereoisomer of N-substituted 3-methylaspartic acids. uni-greifswald.de |

| MAL-384A | Chemoenzymatic synthesis of L-threo-3-benzyloxyaspartate. rsc.org | Optimized reaction conditions (high pH, ammonia). rsc.org | High conversion (>98%) and isolated yield (80%). rsc.org |

Development of Advanced Analytical and Imaging Probes for in situ Detection

A significant challenge in studying the metabolic roles of threo-3-methyl-L-aspartate is the lack of tools for its specific detection and quantification within living cells. Current methods often rely on techniques like liquid chromatography-mass spectrometry (LC-MS) or capillary electrophoresis, which require cell lysis and cannot provide real-time spatial information. mdpi.comnih.govmdpi.com

A major future research avenue is the development of advanced probes for in situ analysis. This could include the creation of genetically encoded biosensors, similar to those developed for glutamate and aspartate, which change their fluorescent properties upon binding to the target molecule. semanticscholar.orgsamipubco.com Such sensors would allow for the dynamic visualization of threo-3-methyl-L-aspartate concentrations in different cellular compartments with high spatiotemporal resolution. Additionally, progress in electrochemical sensors and novel screening approaches like in situ enzymatic screening (ISES) could lead to new methods for real-time monitoring of reactions involving this amino acid. nih.govnih.gov Advanced analytical techniques like retrobiosynthetic NMR analysis, which uses stable isotope labeling, will also be vital for elucidating metabolic flux and uncovering the connections between threo-3-methyl-L-aspartate metabolism and other cellular pathways. core.ac.ukoup.com

| Technology | Application for threo-3-methyl-L-aspartate(2-) Research | Potential Advantages |

| Genetically Encoded Biosensors | Real-time, in vivo imaging of concentration and localization. | High spatial and temporal resolution; non-invasive. |

| Electrochemical Sensors | Rapid quantification in biological fluids or reaction mixtures. | High sensitivity, potential for miniaturization and portability. nih.govmdpi.com |

| Capillary Electrophoresis (CE) | Separation and quantification of non-proteinogenic amino acids from complex samples. nih.gov | High resolution, low sample consumption. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Comprehensive profiling and sensitive detection in complex biological matrices. mdpi.com | High sensitivity and specificity for both known and unknown compounds. mdpi.com |

| Retrobiosynthetic NMR Analysis | Elucidation of biosynthetic pathways and metabolic flux patterns using stable isotopes. core.ac.uk | Provides detailed information on the origin of carbon atoms in the molecule. core.ac.uk |

| In Situ Enzymatic Screening (ISES) | High-throughput screening for novel enzyme activities and catalyst optimization. nih.gov | Rapid, real-time readout of reaction rates and enantioselectivity. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。